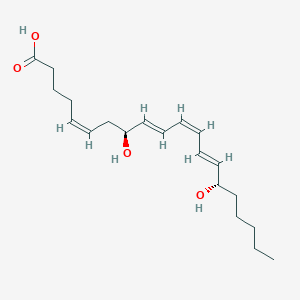

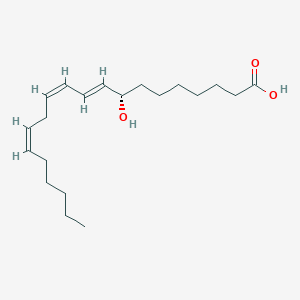

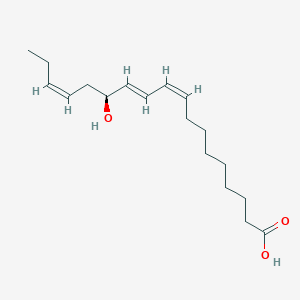

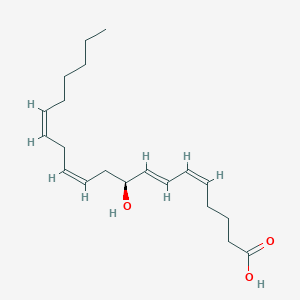

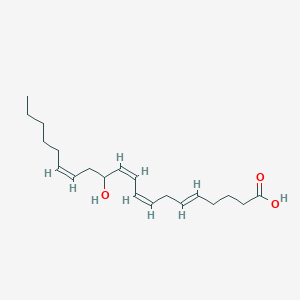

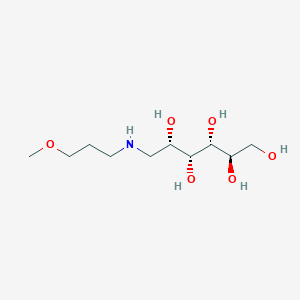

(9Z,11E,13S,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid

Descripción general

Descripción

13(S)-HOTrE: es un compuesto lipídico bioactivo derivado del ácido araquidónico. Su estructura química consiste en una cadena de 18 carbonos con un grupo hidroxilo en la posición 13. El estereoisómero 13®-HOTrE también existe junto con 13(S)-HOTrE .

Métodos De Preparación

Rutas Sintéticas::

Hidroxilación Enzimática: 13(S)-HOTrE puede sintetizarse enzimáticamente mediante la acción de las lipooxigenasas sobre el ácido araquidónico.

Síntesis Química: Los métodos químicos implican la oxidación selectiva del ácido araquidónico en el carbono 13 utilizando reactivos específicos.

Producción Industrial:: Los métodos de producción a escala industrial suelen implicar procesos enzimáticos debido a su especificidad y eficiencia.

Análisis De Reacciones Químicas

Reacciones::

Oxidación: 13(S)-HOTrE puede sufrir reacciones de oxidación adicionales, lo que lleva a otros compuestos bioactivos.

Reducción: La reducción del grupo hidroxilo puede producir diferentes derivados.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución.

Enzimas: Lipooxigenasas (para síntesis enzimática).

Oxidantes: Peróxidos, catalizadores metálicos (para síntesis química).

Solventes: Solventes orgánicos (por ejemplo, cloroformo, metanol).

- Otros derivados dependiendo de las condiciones de reacción.

13(S)-HODE: El compuesto no epoxi correspondiente.

Aplicaciones Científicas De Investigación

Química::

Señalización Lipídica: 13(S)-HOTrE modula las respuestas celulares a través de las vías de señalización lipídica.

Inflamación: Juega un papel en la inflamación y las respuestas inmunitarias.

Proliferación Celular: Impacta el crecimiento y la proliferación celular.

Activación de Receptores: Puede activar receptores específicos (por ejemplo, GPR132) involucrados en la detección del pH.

Mecanismo De Acción

El mecanismo exacto sigue siendo un área activa de investigación. 13(S)-HOTrE probablemente interactúa con los receptores celulares, influyendo en las vías de señalización posteriores.

Comparación Con Compuestos Similares

13®-HOTrE: Su estereoisómero con bioactividades distintas.

9(S)-HOTrE: Otro derivado hidroxilo del ácido araquidónico.

Propiedades

IUPAC Name |

(9Z,11E,13S,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15,17,19H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLGGGQNRTVBSU-FQSPHKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the anti-inflammatory effects of 13(S)-HOTrE and how does it work?

A1: Research suggests that 13(S)-HOTrE exhibits anti-inflammatory effects primarily by inhibiting the NLRP3 inflammasome, a key component of the innate immune system that triggers inflammation. [] While the exact mechanism remains unclear, it's proposed that 13(S)-HOTrE may directly interact with NLRP3 components or modulate upstream signaling pathways to prevent its activation. Further research is needed to fully elucidate the molecular targets and downstream effects of 13(S)-HOTrE.

Q2: Can 13(S)-HOTrE be used as a biomarker for aromatase inhibitor-induced arthralgia (AIA)?

A2: Preliminary research indicates that baseline levels of 13(S)-HOTrE might be associated with worsening hot flash symptoms in breast cancer patients taking aromatase inhibitors. [] While further investigation is needed, this finding suggests that 13(S)-HOTrE could potentially serve as a biomarker for predicting AIA susceptibility or severity. This highlights the need for more comprehensive studies to validate its clinical utility in AIA management.

Q3: How does the presence of 13(S)-HOTrE affect the activity of human epithelial 15-lipoxygenase-2 (15-LOX-2)?

A3: 13(S)-HOTrE acts as an allosteric regulator of 15-LOX-2, influencing its substrate specificity. Specifically, it enhances the enzyme's preference for arachidonic acid over γ-linolenic acid by modulating the catalytic rate. [] This interaction highlights the complex regulatory mechanisms governing lipoxygenase activity and suggests a potential role for 13(S)-HOTrE in fine-tuning inflammatory responses mediated by 15-LOX-2.

Q4: What is the role of 13(S)-HOTrE in pulmonary hypertension?

A4: Research indicates that 13(S)-HOTrE is associated with a lower likelihood of developing pulmonary hypertension (PH). [] While the exact mechanism remains unclear, its association with pulmonary artery uptake suggests a potential role in regulating pulmonary vascular tone or inflammatory processes within the lungs. These findings warrant further investigation into 13(S)-HOTrE as a potential therapeutic target for PH.

Q5: Can microalgae be a source of 13(S)-HOTrE for therapeutic applications?

A5: Yes, certain microalgae species like Chlamydomonas debaryana have been identified as a rich source of 13(S)-HOTrE. [] Studies have demonstrated the anti-inflammatory effects of C. debaryana biomass, partly attributed to its 13(S)-HOTrE content, in a rat model of colitis. This suggests the potential of utilizing microalgae as a sustainable source of 13(S)-HOTrE for developing novel anti-inflammatory therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)